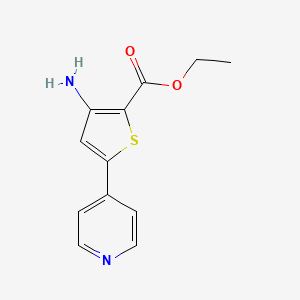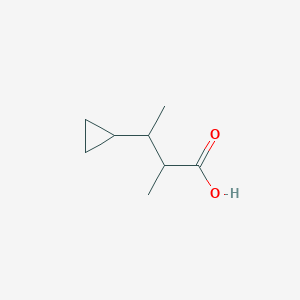
Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridine ring, and an ethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate can be compared with other thiophene derivatives:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative used as a cough suppressant.
These compounds share the thiophene core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .
Propiedades
Fórmula molecular |
C12H12N2O2S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
ethyl 3-amino-5-pyridin-4-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-9(13)7-10(17-11)8-3-5-14-6-4-8/h3-7H,2,13H2,1H3 |
Clave InChI |
QPSXOHNGNAZYIS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(S1)C2=CC=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(5-chlorothiophen-2-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13567415.png)
![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)

![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
![5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine](/img/structure/B13567431.png)


![[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride](/img/structure/B13567440.png)

![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)

